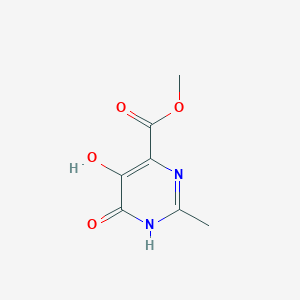

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate

Description

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (CAS No. 878158-18-0) is a pyrimidine derivative characterized by a methyl ester group at position 4, hydroxyl groups at positions 5 and 6, and a methyl substituent at position 2. This compound is commercially available with a purity of 95% and is used in pharmaceutical and organic synthesis research due to its functionalized pyrimidine core . Pyrimidine derivatives are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties.

Properties

IUPAC Name |

methyl 5-hydroxy-2-methyl-6-oxo-1H-pyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-3-8-4(7(12)13-2)5(10)6(11)9-3/h10H,1-2H3,(H,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAHIISJGSVKRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716394 | |

| Record name | Methyl 5-hydroxy-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878158-18-0 | |

| Record name | Methyl 5-hydroxy-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate typically involves the reaction of acetamidine hydrochloride with diethyl malonate in the presence of a base such as sodium methoxide or sodium ethoxide. The reaction proceeds through a cyclization process to form the pyrimidine ring, followed by esterification to introduce the carboxylate group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) in the presence of a base.

Major Products:

Oxidation: Formation of 5,6-dioxo-2-methylpyrimidine-4-carboxylate.

Reduction: Formation of 5,6-dihydro-2-methylpyrimidine-4-carboxylate.

Substitution: Formation of 5,6-dihalo-2-methylpyrimidine-4-carboxylate or 5,6-dialkyl-2-methylpyrimidine-4-carboxylate.

Scientific Research Applications

Pharmaceutical Development

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure is integral to developing drugs targeting specific biological pathways:

- Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties : Studies suggest that this compound may inhibit inflammatory mediators, positioning it as a therapeutic agent for inflammatory diseases .

Biological Research

In biological contexts, this compound is investigated for its interactions with biological systems:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, providing insights into metabolic regulation and disease mechanisms.

- Cell Culture Studies : Used in cell culture experiments to evaluate its effects on cell proliferation and differentiation.

Material Science

This compound is also explored in materials science for its potential applications in developing new materials:

- Building Blocks for Heterocycles : It acts as a precursor for synthesizing more complex heterocyclic compounds that are valuable in various industrial applications.

- Chemical Processes Development : Utilized in optimizing chemical processes due to its unique reactivity profile .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on animal models highlighted the anti-inflammatory effects of this compound. The study showed reduced levels of pro-inflammatory cytokines when administered, indicating its role in modulating immune responses.

Mechanism of Action

The mechanism of action of methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes involved in pyrimidine metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in cellular processes that rely on pyrimidine derivatives. This inhibition can result in antiproliferative effects on cancer cells, antimicrobial activity against pathogens, and anti-inflammatory effects by modulating immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional similarities of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate to other pyrimidine and pyridine derivatives are critical for understanding its physicochemical behavior and applications. Below is a detailed analysis of key analogs:

Structural Analogues and Similarity Scores

provides similarity scores for compounds structurally related to this compound:

2-Methyl-5-bromopyrimidine-4-carboxylic acid (CAS 100707-39-9, similarity: 0.78):

- Substitutes dihydroxy groups with a bromine atom at position 5 and a carboxylic acid at position 3.

- The bromine enhances electrophilic reactivity, while the carboxylic acid increases hydrophilicity compared to the methyl ester in the target compound.

Methyl 5-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate (CAS 70662-93-0, similarity: 0.70): Features a chlorine atom at position 5 and a ketone group at position 2.

(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol (CAS 944317-70-8, similarity: 0.59): Contains a methylthio group at position 2 and a hydroxymethyl group at position 4. The thioether group introduces sulfur-based nucleophilicity, differing from the hydroxyl-rich profile of the target compound.

Functional Group Comparison with Other Carboxylates

lists additional carboxylate derivatives for comparison:

| Compound Name | CAS No. | Purity | Key Structural Differences |

|---|---|---|---|

| Methyl 4,6-dihydroxynicotinate | 79398-27-9 | 97% | Pyridine ring (vs. pyrimidine), hydroxyls at 4,6 |

| Methyl 5,6-dihydroxynicotinate | 1363382-77-7 | 95% | Pyridine ring, hydroxyls at 5,6 |

| Methyl 4,5-dihydroxypicolinate | 527681-11-4 | 95% | Pyridine ring, hydroxyls at 4,5 |

| Methyl 4,6-dihydroxypyridazine-3-carboxylate | 372118-00-8 | 97% | Pyridazine ring, hydroxyls at 4,6 |

- Ring System Differences : The target compound’s pyrimidine ring (6-membered, two nitrogen atoms) contrasts with pyridine (one nitrogen) and pyridazine (two adjacent nitrogens) analogs. These differences influence electronic properties and binding affinities .

Biological Activity

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique chemical structure, exhibits potential applications in various fields, including cancer therapy, antimicrobial treatments, and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 184.15 g/mol. Its structure includes two hydroxyl groups at positions 5 and 6 and a carboxylate ester functional group at position 4, which enhances its reactivity and solubility compared to other similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes involved in pyrimidine metabolism. It acts as an enzyme inhibitor, disrupting cellular processes that rely on pyrimidine derivatives. This inhibition can lead to:

- Antiproliferative Effects : Particularly against cancer cells by interfering with their growth and survival pathways.

- Antimicrobial Activity : By targeting pathogens through enzyme inhibition.

- Anti-inflammatory Effects : By modulating immune responses.

Biological Activities

This compound has shown various biological activities in research studies:

-

Anticancer Properties :

- Exhibits potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 value of approximately 0.126 μM .

- Demonstrates selective toxicity towards cancer cells compared to non-cancerous cells, indicating a promising therapeutic window for cancer treatment.

-

Antimicrobial Effects :

- Investigated for its potential against multidrug-resistant strains of Mycobacterium tuberculosis, targeting essential biosynthetic pathways .

- Shown to have significant antifungal properties against various strains of Candida, outperforming traditional antifungal agents like Fluconazole in some cases .

-

Enzyme Inhibition :

- The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects.

Research Findings

Recent studies have provided valuable insights into the biological activities of this compound:

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | IC50 = 0.126 μM against MDA-MB-231 cells | |

| Antimicrobial | Effective against Candida strains | |

| Enzyme Inhibition | Disruption of pyrimidine metabolism |

Case Studies

-

Cancer Treatment :

A study demonstrated the efficacy of this compound in inhibiting lung metastasis in a mouse model of triple-negative breast cancer. The compound significantly reduced metastatic nodules when administered over a period of 30 days . -

Tuberculosis Research :

Another investigation focused on the compound's ability to inhibit the fatty acid biosynthesis pathway in M. tuberculosis. This approach aims to starve the bacteria by targeting acyl carrier protein reductase, which is critical for mycobacterial survival .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted pyrimidine precursors and methylating agents. Key steps include protecting the dihydroxy groups (e.g., using trimethylsilyl chloride) to prevent undesired side reactions. Optimization strategies:

- Vary temperature (60–100°C) and solvent polarity (e.g., DMF vs. THF) to control regioselectivity.

- Use HPLC or recrystallization (e.g., ethanol/water mixtures) for purification.

- Monitor reaction progress via TLC or LC-MS to identify intermediates .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C, DEPT-135) to confirm substitution patterns and hydrogen bonding.

- FT-IR to verify hydroxyl and carbonyl groups (peaks ~3200 cm⁻¹ for -OH and ~1700 cm⁻¹ for ester C=O).

- Mass spectrometry (ESI-MS) for molecular weight confirmation.

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What are the key stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal stability : Accelerated degradation tests (40–60°C) monitored via UV-Vis spectroscopy.

- Photostability : Exposure to UV light (254 nm) to assess decomposition rates.

- pH sensitivity : Solubility and degradation profiling in buffers (pH 2–12).

- Storage recommendations: Desiccated at -20°C in amber vials to prevent hydrolysis and oxidation .

Q. What safety protocols are critical when handling this compound and its intermediates?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.

- Neutralize acidic/basic waste before disposal.

- Partner with certified waste management services for hazardous byproducts (e.g., halogenated intermediates) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina; validate with MD simulations (NAMD/GROMACS) to assess binding stability.

- Correlate computed solubility (COSMO-RS) with experimental logP values .

Q. What crystallographic strategies resolve challenges in determining the crystal structure of this compound, particularly hydrogen bonding networks?

- Methodological Answer :

- Use SHELXL/SHELXD for structure solution from X-ray diffraction data.

- Address twinning or disorder by collecting high-resolution data (≤1.0 Å) at low temperature (100 K).

- Refine hydrogen positions using restraints (DFIX/ISOR) and validate via Hirshfeld surface analysis .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

- Methodological Answer :

- Synthesize analogs with substitutions at C2 (methyl group) or C4 (carboxylate).

- Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with electronic (Hammett σ) or steric (Taft Es) parameters.

- Apply QSAR models (e.g., CoMFA) to prioritize candidates .

Q. What experimental frameworks address contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Replicate assays under standardized conditions (e.g., cell line, ATP concentration).

- Control for purity (HPLC) and solvent effects (DMSO vs. saline).

- Use meta-analysis (e.g., PICO framework) to evaluate study heterogeneity .

Q. How can in vitro and in vivo toxicity profiles be systematically evaluated for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.